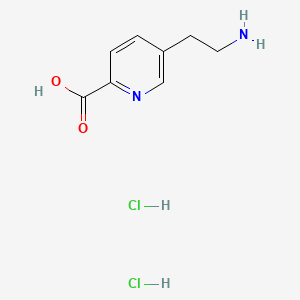

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride

Beschreibung

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10N2O2·2HCl. It is a derivative of pyridinecarboxylic acid and is known for its applications in various scientific research fields. This compound is often used in the synthesis of other chemical compounds and has significant importance in medicinal chemistry.

Eigenschaften

Molekularformel |

C8H12Cl2N2O2 |

|---|---|

Molekulargewicht |

239.10 g/mol |

IUPAC-Name |

5-(2-aminoethyl)pyridine-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-4-3-6-1-2-7(8(11)12)10-5-6;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H |

InChI-Schlüssel |

ZWMRRIQVESHKOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1CCN)C(=O)O.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.

Nicotinic acid (3-pyridinecarboxylic acid):

Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid.

Uniqueness

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which includes an aminoethyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biologische Aktivität

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride, commonly referred to as AEPCA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of AEPCA, including its mechanisms of action, molecular targets, and relevant case studies.

- Molecular Formula : C8H10Cl2N2O2

- Molecular Weight : 227.08 g/mol

- CAS Number : 1000769-77-4

AEPCA exhibits biological activity primarily through its interaction with various biomolecular targets. The presence of the aminoethyl group allows for hydrogen bonding and electrostatic interactions with proteins, potentially influencing enzyme activity and receptor binding.

1. Antimicrobial Activity

AEPCA has been studied for its antimicrobial properties against various bacterial strains. In vitro assays showed significant inhibition of growth for Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antitumor Activity

Research indicates that AEPCA may possess antitumor properties. A study on human cancer cell lines demonstrated that AEPCA induced apoptosis in a dose-dependent manner.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

3. Neuroprotective Effects

AEPCA has shown potential neuroprotective effects in models of neurodegenerative diseases. In animal studies, it was observed to reduce oxidative stress markers and improve cognitive function.

Case Study 1: Antimicrobial Efficacy

In a controlled study, AEPCA was tested against a panel of bacterial pathogens isolated from clinical specimens. The results indicated that AEPCA had a comparable efficacy to standard antibiotics like ampicillin and ciprofloxacin, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Medicinal Chemistry reported that treatment with AEPCA led to increased levels of caspase-3 and caspase-9 in HeLa cells, indicating the activation of apoptotic pathways. The study concluded that AEPCA could be further developed as a chemotherapeutic agent.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of AEPCA derivatives. Modifications to the pyridine ring and aminoethyl side chain have been explored to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.